molecular formula C7H13Cl2N3 B12303230 (R)-5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride

(R)-5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride

Cat. No.: B12303230
M. Wt: 210.10 g/mol
InChI Key: BPPOZVKCXTVITL-QYCVXMPOSA-N
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Description

®-5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride is a compound that features a pyrrolidine ring attached to a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both pyrrolidine and pyrazole rings in its structure makes it a versatile molecule with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride typically involves the construction of the pyrrolidine and pyrazole rings followed by their coupling. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be synthesized from cyclic or acyclic precursors, and the pyrazole ring can be formed through cyclization reactions involving hydrazines and 1,3-diketones .

Industrial Production Methods

Industrial production of ®-5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride may involve microwave-assisted organic synthesis (MAOS) to enhance synthetic efficiency and yield . This method allows for rapid heating and precise control over reaction conditions, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

®-5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring may bind to the active site of enzymes, inhibiting their activity, while the pyrazole ring can interact with receptor sites, modulating their function . These interactions can lead to various biological effects, including enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride is unique due to the combination of pyrrolidine and pyrazole rings in its structure. This dual-ring system provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H13Cl2N3

Molecular Weight

210.10 g/mol

IUPAC Name

5-[(3R)-pyrrolidin-3-yl]-1H-pyrazole;dihydrochloride

InChI

InChI=1S/C7H11N3.2ClH/c1-3-8-5-6(1)7-2-4-9-10-7;;/h2,4,6,8H,1,3,5H2,(H,9,10);2*1H/t6-;;/m1../s1

InChI Key

BPPOZVKCXTVITL-QYCVXMPOSA-N

Isomeric SMILES

C1CNC[C@@H]1C2=CC=NN2.Cl.Cl

Canonical SMILES

C1CNCC1C2=CC=NN2.Cl.Cl

Origin of Product

United States

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